2-Chloro-4-methylnicotinamide

Übersicht

Beschreibung

2-Chloro-4-methylnicotinamide is a chemical compound that can be purchased online from Infectious Disease Research Chemicals and Analytical Standards . It is used as a certified reference material for highly accurate and reliable data analysis .

Molecular Structure Analysis

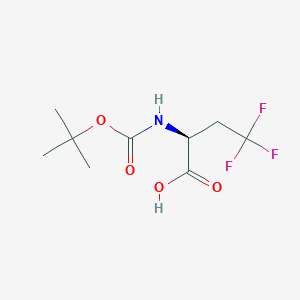

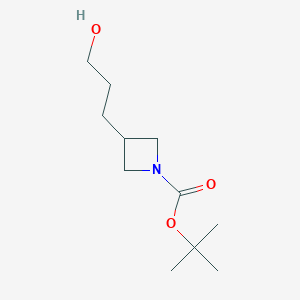

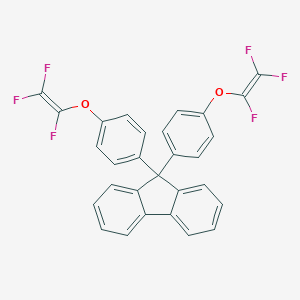

The molecular structure of 2-Chloro-4-methylnicotinamide is represented by the InChI code:1S/C7H7ClN2O/c1-4-2-3-10-6(8)5(4)7(9)11/h2-3H,1H3,(H2,9,11) . This indicates that the molecule consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis

2-Chloro-4-methylnicotinamide is a solid at room temperature . It has a molecular weight of 170.6 . The compound is stored in a refrigerator, indicating that it may be sensitive to heat .Wissenschaftliche Forschungsanwendungen

1. Cancer Metastasis Prevention

Research has explored the effects of similar compounds to 2-Chloro-4-methylnicotinamide, such as 1-methylnicotinamide (1-MNA) and its structural analog 1,4-dimethylpyridine (1,4-DMP), in preventing cancer metastasis. These compounds have shown tendencies to inhibit metastasis formation, particularly in models of murine mammary gland cancer, without influencing the growth of primary tumors. Their anti-metastatic activity was further confirmed when applied with cytostatic drugs, resulting in a significant reduction of lung metastases formation (Błażejczyk et al., 2016).

2. Interaction with Renal Cation Transporters

N1-methylnicotinamide (NMN), a compound structurally related to 2-Chloro-4-methylnicotinamide, has been proposed as a probe for drug interactions involving renal cation transporters. Studies have explored its interactions, particularly in the context of drugs like metformin, suggesting its utility in understanding renal drug-drug interactions and the function of renal cation transporters (Müller et al., 2014).

3. Metabolism and Excretion Patterns

Research on compounds similar to 2-Chloro-4-methylnicotinamide, such as N'-methyl-4-pyridone-3-carboxamide, has examined their metabolism and excretion patterns. These studies provide insights into the metabolic pathways of nicotinamide and nicotinic acid in humans, which are relevant for understanding the pharmacokinetics of related compounds (Shibata & Matsuo, 1989).

4. Fluorimetric Analysis

Studies have been conducted on the fluorimetric estimation of compounds like N1-methylnicotinamide, highlighting methods for their quantitative analysis. Such analytical techniques are crucial in pharmacological research for accurately measuring compound concentrations (Carpenter & Kodicek, 1950).

5. Quenching of Tryptophyl Fluorescence in Proteins

Research involving N‘‐methylnicotinamide chloride, a compound related to 2-Chloro-4-methylnicotinamide, has investigated its role in the quenching of tryptophyl fluorescence in proteins. This has implications for studying protein structure and function, as well as interactions between small molecules and proteins (Holmes & Robbins, 1974).

6. Anti-Inflammatory Properties

Studies on 1-methylnicotinamide have highlighted its significant anti-inflammatory properties. Understanding the anti-inflammatory potential of related compounds like 2-Chloro-4-methylnicotinamide could lead to new therapeutic applications (Gebicki et al., 2003).

7. Gastric Lesion Treatment

Research on 1-Methylnicotinamide (MNA) has examined its therapeutic potential against acute gastric lesions induced by stress, suggesting the potential for compounds like 2-Chloro-4-methylnicotinamide in gastrointestinal disorders treatment (Brzozowski et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-chloro-4-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-4-2-3-10-6(8)5(4)7(9)11/h2-3H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUCCFLZRSIZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449161 | |

| Record name | 2-CHLORO-4-METHYLNICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methylnicotinamide | |

CAS RN |

152362-01-1 | |

| Record name | 2-CHLORO-4-METHYLNICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B173455.png)

![(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B173464.png)

![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid methyl ester](/img/structure/B173476.png)